molecular formula C5H3BrF6O2 B13414017 Methyl hexafluoro-2-bromobutyrate CAS No. 63867-09-4

Methyl hexafluoro-2-bromobutyrate

Cat. No.: B13414017
CAS No.: 63867-09-4
M. Wt: 288.97 g/mol
InChI Key: WICGPZDMJXOYON-UHFFFAOYSA-N
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Description

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate is a fluorinated ester compound with the molecular formula C5H4BrF6O2. This compound is notable for its unique structure, which includes multiple fluorine atoms and a bromine atom, making it a valuable intermediate in the synthesis of various fluorinated compounds. It is used in a range of applications, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyric acid with bromine in the presence of a catalyst, followed by esterification with methanol. The reaction conditions typically include:

    Temperature: 0-50°C

    Catalyst: Sulfuric acid or another strong acid

    Solvent: Dichloromethane or another non-polar solvent

Industrial Production Methods

In industrial settings, the production of methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), temperatures (25-100°C)

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), temperatures (0-25°C)

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), temperatures (25-50°C)

Major Products

    Substitution: Various substituted fluorinated compounds

    Reduction: Alcohol derivatives

    Oxidation: Carboxylic acids or ketones

Scientific Research Applications

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,3,3,4,4-hexafluorobutanoate
  • Methyl 2,2,3,3,4,4-hexafluoro-4-(trifluorovinyl)oxybutanoate
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Uniqueness

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical properties. This combination enhances its reactivity and makes it a versatile intermediate in the synthesis of complex fluorinated molecules .

Properties

CAS No.

63867-09-4

Molecular Formula

C5H3BrF6O2

Molecular Weight

288.97 g/mol

IUPAC Name

methyl 2-bromo-2,3,3,4,4,4-hexafluorobutanoate

InChI

InChI=1S/C5H3BrF6O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3

InChI Key

WICGPZDMJXOYON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(F)(F)F)(F)F)(F)Br

Origin of Product

United States

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